molecular formula C24H22N6O4 B11565616 N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(morpholin-4-yl)-5-nitrobenzamide

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11565616
M. Wt: 458.5 g/mol
InChI Key: LEWJVLYLOJEUOQ-UHFFFAOYSA-N
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Description

N-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzotriazole Core: Starting with the synthesis of the benzotriazole core through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functionalization of the benzotriazole core with methyl and phenyl groups using Friedel-Crafts alkylation or acylation reactions.

    Attachment of Morpholine Ring: Coupling the morpholine ring to the benzotriazole core through nucleophilic substitution reactions.

    Nitrobenzamide Formation: Introducing the nitrobenzamide group via nitration and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the benzotriazole core or morpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole cores but different substituents.

    Morpholine Derivatives: Compounds featuring the morpholine ring with various functional groups.

    Nitrobenzamide Derivatives: Compounds containing the nitrobenzamide group with different aromatic cores.

Uniqueness

N-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C24H22N6O4/c1-16-13-21-22(27-29(26-21)17-5-3-2-4-6-17)15-20(16)25-24(31)19-14-18(30(32)33)7-8-23(19)28-9-11-34-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,25,31)

InChI Key

LEWJVLYLOJEUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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